methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a trifluorophenyl group, an imidazopyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials
Synthesis of Imidazopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a trifluorophenyl halide reacts with the imidazopyridine core.
Formation of Benzoate Ester: The final step involves esterification, where the carboxylic acid group of benzoic acid reacts with the hydroxyl group of the intermediate compound in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluorophenyl group, where nucleophiles like amines or thiols can replace fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazopyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[4-(2,4,5-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
- Methyl 2-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
- Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Uniqueness
The presence of the trifluorophenyl group in methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its difluorinated analogs. These properties can enhance its efficacy and bioavailability in medicinal applications.
Biological Activity
Methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex compound with potential therapeutic applications. Its unique structure incorporates trifluoromethyl and imidazopyridine moieties, which are known to enhance biological activity. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be broken down into its key components:
- Trifluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Imidazopyridine core : Known for various pharmacological activities including anti-inflammatory and anti-cancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related imidazo[4,5-c]pyridine derivatives. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : A derivative demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating significant cytotoxicity .
Antimicrobial Properties
Research indicates that compounds containing imidazopyridine frameworks exhibit antimicrobial activity:
- In vitro Studies : Compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Specific Findings : For example, derivatives with similar structural motifs exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The neuroprotective potential of imidazopyridine derivatives has also been explored:
- Mechanism : These compounds may protect neuronal cells from oxidative stress-induced apoptosis.
- Research Findings : In animal models, certain derivatives improved cognitive function and reduced neuroinflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
- Amino Benzoate Linker : Plays a critical role in binding affinity to target proteins.
Data Summary Table
Properties
Molecular Formula |
C21H17F3N4O3 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H17F3N4O3/c1-31-20(29)11-4-2-3-5-14(11)27-21(30)28-9-8-15-18(26-10-25-15)19(28)12-6-7-13(22)17(24)16(12)23/h2-7,10,19H,8-9H2,1H3,(H,25,26)(H,27,30) |
InChI Key |
KDYMEOQJWUJJFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C(=C(C=C4)F)F)F)N=CN3 |
Origin of Product |
United States |
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